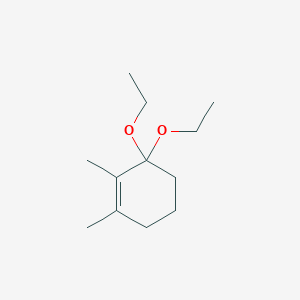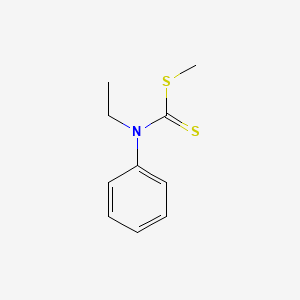![molecular formula C13H15NO4 B14578676 Acetamide, N-[3-[4-(acetyloxy)phenyl]-2-oxopropyl]- CAS No. 61172-74-5](/img/structure/B14578676.png)
Acetamide, N-[3-[4-(acetyloxy)phenyl]-2-oxopropyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[3-[4-(acetyloxy)phenyl]-2-oxopropyl]- is an organic compound with the molecular formula C10H11NO3. It is also known by other names such as p-Acetoxyacetanilide and Acetaminophen acetate . This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with an acetyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-[4-(acetyloxy)phenyl]-2-oxopropyl]- can be achieved through various synthetic routes. One common method involves the acetylation of 4-aminophenol to form 4-acetamidophenol, which is then further acetylated to produce the desired compound . The reaction conditions typically involve the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3-[4-(acetyloxy)phenyl]-2-oxopropyl]- undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield acetic acid and 4-aminophenol.
Oxidation: It can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide is commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Acetic acid and 4-aminophenol.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Acetamide, N-[3-[4-(acetyloxy)phenyl]-2-oxopropyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[3-[4-(acetyloxy)phenyl]-2-oxopropyl]- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A related compound with similar structural features but lacking the acetyloxy group.
Paracetamol (Acetaminophen): Another similar compound with analgesic and antipyretic properties.
Phenacetin: An analgesic compound structurally related to Acetamide, N-[3-[4-(acetyloxy)phenyl]-2-oxopropyl]-.
Uniqueness
Acetamide, N-[3-[4-(acetyloxy)phenyl]-2-oxopropyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61172-74-5 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
[4-(3-acetamido-2-oxopropyl)phenyl] acetate |
InChI |
InChI=1S/C13H15NO4/c1-9(15)14-8-12(17)7-11-3-5-13(6-4-11)18-10(2)16/h3-6H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
SWHBTJDPXSPQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)CC1=CC=C(C=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14578597.png)

![2-[(Dibenzo[b,d]furan-2-yl)sulfanyl]propanoic acid](/img/structure/B14578607.png)






![[2-(Benzyloxy)-3-methoxy-5-(1-phenylpropoxy)phenyl]methanol](/img/structure/B14578655.png)

![N-[(Benzyloxy)carbonyl]-S-methyl-L-cysteinylglycine](/img/structure/B14578665.png)


